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Introduction

Azoxystrobin, a broad-spectrum systemic fungicide, is a prominent member of the strobilurin
class of agrochemicals. Its fungicidal activity stems from the inhibition of mitochondrial
respiration by binding to the Quinone outside (Qo) site of the cytochrome b-c1 complex,
thereby blocking electron transport and halting ATP synthesis. The commercially produced and
biologically active form is the (E)-isomer, chemically known as methyl (E)-2-{2-[6-(2-
cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate. While the (2)-isomer of
azoxystrobin exists, it is primarily formed through photoisomerization of the active (E)-isomer
and is not the target of industrial synthesis.[1][2] This guide provides a detailed overview of the
primary synthesis pathways for (E)-Azoxystrobin, focusing on its key intermediates and
experimental protocols.

Core Synthesis Strategy

The industrial synthesis of (E)-Azoxystrobin is a multi-step process that can be broadly divided
into the synthesis of two key fragments, which are then coupled in the final stages. The primary
approaches involve the preparation of a substituted phenylacrylate moiety and a pyrimidine
ether, followed by their condensation.

Two main convergent synthesis pathways have been established:
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o Pathway A: Coupling of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate
with 2-cyanophenol.

» Pathway B: Coupling of 4-chloro-6-(2-cyanophenoxy)pyrimidine with methyl (E)-2-(2-
hydroxyphenyl)-3-methoxyacrylate.

This guide will detail the synthesis of the necessary intermediates for both pathways and the
final coupling reactions.

Synthesis of Key Intermediates
Synthesis of 3-(a-methoxy)methylenebenzofuran-2(3H)-
one (Intermediate for Pathway A)

This intermediate is a crucial precursor for the phenylacrylate portion of Azoxystrobin.

Reaction Scheme:

Formylation & Methylation
Trimethyl orthoformate, Acetic anhydride

Benzofuran-2(3H)-one 3-((1-methoxy)methylenebenzofuran-Z(:%H)-on;

Dehydration
o-Hydroxyphenylacetic acid e.g., Toluene, p-TsOH
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Caption: Synthesis of 3-(a-methoxy)methylenebenzofuran-2(3H)-one.
Experimental Protocol:
o Step 1: Synthesis of Benzofuran-2(3H)-one:

o 0-Hydroxyphenylacetic acid is mixed with a solvent such as toluene and a catalyst like p-
toluenesulfonic acid.[3]

o The mixture is heated to induce a dehydration condensation reaction, forming benzofuran-
2(3H)-one.[3]

o Step 2: Synthesis of 3-(a-methoxy)methylenebenzofuran-2(3H)-one:
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o To the reaction mixture containing benzofuran-2(3H)-one, trimethyl orthoformate and
acetic anhydride are added.[3]

o The molar ratio of o-hydroxyphenylacetic acid to acetic anhydride to trimethyl orthoformate
is typically in the range of 1:2.0-2.4:1.0-1.2.[3]

o The reaction is heated to 105-115°C, and lower boiling point fractions are collected and
removed.[3]

o The resulting liquid is concentrated under reduced pressure to yield 3-(a-
methoxy)methylenebenzofuran-2(3H)-one.[3]

Synthesis of (E)-methyl 2-[2-(6-chloropyrimidin-4-

yloxy)phenyl]-3-methoxyacrylate (Intermediate for
Pathway A)

Reaction Scheme:

Ring Opening & Etherification

@emyl [

Sodium methoxide,
4,6-Dichloropyrimidine

E(armelhcxy)melhy\enebenzomranrz(ﬁH)rone
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Caption: Synthesis of the key chloropyrimidine intermediate.
Experimental Protocol:
o Step 1: Synthesis of Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate:

o 3-(a-methoxy)methylenebenzofuran-2(3H)-one is reacted with 4,6-dichloropyrimidine in
the presence of sodium methoxide in a suitable solvent.[4]
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o A catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used to improve the
reaction rate and yield.[4]

o The reaction is typically carried out at a low temperature (0-10°C) initially, followed by a
period at a slightly elevated temperature.[4]

o Step 2: Synthesis of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate:

o The resulting methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate is
subjected to a dealcoholization reaction.[5]

o This is typically achieved by heating the intermediate, often in the presence of an acid
catalyst like potassium bisulfate, under reduced pressure.[4]

o The product is then purified, for example, by crystallization from a mixed solvent system
like isopropyl acetate and cyclohexane.[5]

Quantitative Data for Intermediate Synthesis (Pathway A):

© 2025 BenchChem. All rights reserved. 4/13 Tech Support


https://patents.google.com/patent/CN102311392A/en
https://patents.google.com/patent/CN102311392A/en
https://patents.google.com/patent/WO2012037764A1/en
https://patents.google.com/patent/CN102311392A/en
https://patents.google.com/patent/WO2012037764A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Reactio Reactan Catalyst Temp. . Yield Referen
Solvent Time (h)
n Step ts IBase (°C) (%) ce
3-(a-
3-(a- methoxy)
methoxy)  methylen
methylen  ebenzofu
ebenzofu ran-
ran- 2(3H)-
DABCO Toluene 0-10 1-2 ~65 [4]
2(3H)- one, 4,6-
one + Dichlorop
4,6- yrimidine,
Dichlorop  Sodium
yrimidine  methoxid
e
Dealcoho
lizationto  Methyl 2-
B)- [2-(6-
methyl 2-  chloropyr
[2-(6- imidin-4- Potassiu
chloropyr  yloxy)phe m - 132-145 - >88 [6]
imidin-4- nyl]-3,3- bisulfate
yloxy)phe  dimethox
nyl]-3- ypropion
methoxy ate
acrylate

Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine
(Intermediate for Pathway B)

Reaction Scheme:

Coupling with 4,6-dihydroxypyrimidine Chlorination
2-Chlorobenzonitrile Pd or Cu catalyst, Base 4-Hydroxy-6-(2-cyanophenoxy)pyrimidine e.g., POCIS 4-ChIoro-6-(2-cyanophenoxy)pyrimidina

© 2025 BenchChem. All rights reserved.

5/13 Tech Support


https://patents.google.com/patent/CN102311392A/en
https://patentimages.storage.googleapis.com/40/25/13/e5d8b7e9117ae3/EP2537832B1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Caption: Synthesis of the key cyanophenoxy pyrimidine intermediate.
Experimental Protocol:
o Step 1: Synthesis of 4-hydroxy-6-(2-cyanophenoxy)pyrimidine:

o 2-Chlorobenzonitrile is coupled with 4,6-dihydroxypyrimidine in a high-boiling-point aprotic
solvent such as N,N-dimethylformamide (DMF).[7]

o The reaction is carried out under alkaline conditions, using a base like potassium
carbonate, and in the presence of a palladium or copper catalyst.[7]

o The reaction mixture is heated to facilitate the coupling.[7]
e Step 2: Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine:

o The resulting 4-hydroxy-6-(2-cyanophenoxy)pyrimidine is chlorinated using a chlorinating
agent like phosphorus oxychloride (POCI3).[8]

o The reaction is typically performed in the presence of a base such as triethylamine.[8]
o The product is then isolated and purified.

Quantitative Data for Intermediate Synthesis (Pathway B):
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Final Synthesis of (E)-Azoxystrobin

The final step in the synthesis of (E)-Azoxystrobin involves the coupling of the key

intermediates.

Pathway A: Coupling of (E)-methyl 2-[2-(6-
chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with
2-cyanophenol

Reaction Scheme:

\ Coupling with 2-cyanophenol
@)-methyl 2-[2-(6-ch|oropyrimidin-4-y|oxy)phenyl]-3-methoxyacrylatej (Base, Catalyst) (E)-Azoxystrobin
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Caption: Final coupling step to form (E)-Azoxystrobin (Pathway A).
Experimental Protocol:

e (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate and 2-cyanophenol are
reacted in a solvent such as toluene or N,N-dimethylformamide (DMF).[9][10]

o Abase, typically anhydrous potassium carbonate, is used to facilitate the reaction.[9]

» A catalyst is often employed to improve the reaction efficiency. Common catalysts include
copper(l) chloride, 1,4-diazabicyclo[2.2.2]octane (DABCO), or trimethylamine.[9][10][11]

» The reaction is heated, typically in the range of 80-110°C, for several hours until completion.

[°]

e The product is then isolated by filtration, washing, and crystallization from a suitable solvent
like methanol.[9]

Quantitative Data for Final Synthesis (Pathway A):
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Pathway B: Coupling of 4-chloro-6-(2-
cyanophenoxy)pyrimidine with methyl (E)-2-(2-
hydroxyphenyl)-3-methoxyacrylate

Reaction Scheme:

\ Coupling with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate
G—Ch|or0-6-(2-cyanophenoxy)pyrimidinej (Base, Catalyst) (E)-Azoxystrobin

Click to download full resolution via product page

Caption: Final coupling step to form (E)-Azoxystrobin (Pathway B).
Experimental Protocol:

e 4-Chloro-6-(2-cyanophenoxy)pyrimidine is reacted with methyl (E)-2-(2-hydroxyphenyl)-3-
methoxyacrylate in a high-boiling-point aprotic solvent like DMF.[7]

e Anhydrous potassium carbonate is used as the base.[7]

e A copper catalyst or a tertiary amine catalyst such as 4-dimethylaminopyridine (DMAP) is
used.[7]

e The reaction is carried out under an inert atmosphere (e.g., nitrogen) at an elevated
temperature (e.g., 60°C).[7]

e The product is isolated through precipitation, filtration, and purification by recrystallization
from a solvent like methanol.[7]

Quantitative Data for Final Synthesis (Pathway B):
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Conclusion

The synthesis of (E)-Azoxystrobin is a well-established process in the agrochemical industry,
with multiple viable pathways. The choice of a specific route often depends on the availability
and cost of starting materials, as well as considerations for process safety and environmental
impact. The key to a successful synthesis lies in the efficient preparation of the core
intermediates and their subsequent high-yielding coupling. The use of catalysts such as
DABCO and trimethylamine has been shown to significantly improve reaction rates and yields
in the final coupling step. Further research continues to focus on developing more efficient,
cost-effective, and environmentally friendly synthetic methods for this important fungicide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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